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Compound of Interest

Compound Name: N-benzyl-N-methylglycine

Cat. No.: B175578 Get Quote

Data Presentation
The following tables summarize hypothetical quantitative data for the conformational analysis

of N-benzyl-N-methylglycine, as would be obtained from the computational protocol

described above. This data is for illustrative purposes to demonstrate the expected output of

such a theoretical study.

Table 1: Relative Energies of Hypothetical N-benzyl-N-methylglycine Conformers

Conformer ID

Relative
Electronic
Energy
(kcal/mol)

Relative ZPVE
Corrected
Energy
(kcal/mol)

Relative Gibbs
Free Energy
(kcal/mol)

Boltzmann
Population (%)

Conf-1 0.00 0.00 0.00 75.3

Conf-2 0.85 0.82 1.10 15.1

Conf-3 1.50 1.45 2.05 4.8

Conf-4 2.10 2.00 2.80 1.9

Conf-5 2.50 2.42 3.30 0.9

Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a PCM for water.
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Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer

(Conf-1) of N-benzyl-N-methylglycine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b175578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Atoms Involved Value

Bond Lengths (Å)

C(carbonyl)-O(hydroxyl) 1.355

C(carbonyl)=O 1.210

C(alpha)-C(carbonyl) 1.525

N-C(alpha) 1.460

N-C(methyl) 1.465

N-C(benzyl) 1.470

C(benzyl)-C(phenyl) 1.510

Bond Angles (°) **

O=C-C(alpha) 124.5

N-C(alpha)-C(carbonyl) 112.0

C(alpha)-N-C(methyl) 115.0

C(alpha)-N-C(benzyl) 114.5

C(methyl)-N-C(benzyl) 113.0

N-C(benzyl)-C(phenyl) 113.5

Dihedral Angles (°) **

O=C-C(alpha)-N 178.5

C(carbonyl)-C(alpha)-N-

C(benzyl)
-65.0

C(carbonyl)-C(alpha)-N-

C(methyl)
175.0

C(alpha)-N-C(benzyl)-

C(phenyl)
85.0

Geometries optimized at the B3LYP/6-311++G(d,p) level of theory.
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Visualization of Computational Workflow and
Energetics
Visual diagrams are essential for conceptualizing the workflow of theoretical studies and the

relationships between different molecular states. The following diagrams, generated using the

DOT language, adhere to the specified formatting guidelines.
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Computational Workflow for Conformational Analysis

1. Initial 3D Structure
Generation

2. Conformational Search
(e.g., MM or Semi-empirical)

3. DFT Geometry Optimization
of Unique Conformers

(e.g., B3LYP/6-311++G(d,p))

4. Frequency Calculation

Check for Imaginary Frequencies

Identify Transition State
(If Imaginary Freq. Exists)

One

Confirmed Local Minima

None

5. Single Point Energy Refinement
(Higher Level of Theory, optional)

7. Property Calculation
(e.g., NMR, IR Spectra)

6. Thermodynamic Analysis
(Relative Free Energies)

Click to download full resolution via product page

Caption: A typical workflow for quantum chemical calculations.
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Hypothetical Potential Energy Surface
Rotation around C(alpha)-N bond

start_x Dihedral Angle (degrees) start_y
Relative
Energy

(kcal/mol)

Conf-1
(Global Minimum)

TS1

Conf-2
(Local Minimum)

TS2

4,0 -4,3

Click to download full resolution via product page

Caption: A hypothetical potential energy surface diagram.
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Conclusion
This technical guide outlines a comprehensive theoretical framework for the structural and

conformational analysis of N-benzyl-N-methylglycine. By employing established quantum

chemical methods such as DFT, it is possible to gain deep insights into the molecule's

preferred geometries, relative stabilities of conformers, and other physicochemical properties.

The presented workflow, from initial structure generation to property calculation, provides a

robust protocol for researchers. The illustrative data and visualizations underscore the type of

detailed information that can be obtained, which is invaluable for rational drug design and the

development of new chemical entities. While the specific quantitative results presented here

are hypothetical, the described methodology is directly applicable and provides a clear path for

a rigorous computational investigation of N-benzyl-N-methylglycine.

To cite this document: BenchChem. [theoretical calculations on N-benzyl-N-methylglycine
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175578#theoretical-calculations-on-n-benzyl-n-
methylglycine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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